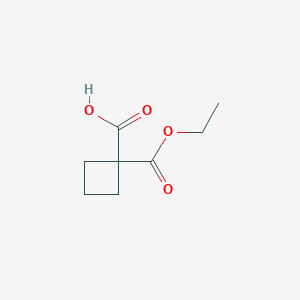
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl-p-Trifluormethylbenzylthio-N-(p-trifluormethylphenyl)formimidat
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate is a useful research compound. Its molecular formula is C50H45F6NO6S and its molecular weight is 902 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Glykosidbindungen
Diese Verbindung ist ein Glykosyldonor, d. h. sie wird zur Bildung von Glykosidbindungen bei der Synthese komplexer Kohlenhydrate verwendet. Das Vorhandensein der Trifluormethylgruppen erhöht die Reaktivität des Glykosyldonors, wodurch er sich für die Bildung von Glykosidbindungen unter milderen Bedingungen eignet .
Arzneimittelentwicklung
Als Zwischenprodukt bei der Synthese bestimmter Medikamente, wie z. B. Voglibose und Dapagliflozin, spielt diese Verbindung eine entscheidende Rolle bei der Entwicklung von Behandlungen für Erkrankungen wie Diabetes. Diese Medikamente wirken durch Hemmung von Enzymen, die Kohlenhydrate abbauen, und kontrollieren so den Blutzuckerspiegel .
Organische Synthese
In der organischen Chemie ist diese Verbindung wertvoll für ihre Rolle bei der Herstellung von α-Glucopyranosylchlorid und 1-C-α-D-Glucopyranose-Derivaten. Diese Derivate sind für verschiedene synthetische Wege unerlässlich, einschließlich der Herstellung neuer Moleküle mit potenziellen therapeutischen Wirkungen .
Chirale Trennung von Aminosäuren
Die Verbindung kann als chirales Reagenz zur Trennung von Aminosäurederivaten verwendet werden. Dies ist wichtig für die Herstellung enantiomerenreiner Substanzen, die häufig in pharmazeutischen Anwendungen benötigt werden .
Forschung zu Glykosylierungsreaktionen
Glykosylierung ist ein kritischer biochemischer Prozess, und diese Verbindung wird in der Forschung zur Untersuchung von Glykosylierungsreaktionen verwendet. Das Verständnis dieser Reaktionen kann zu Erkenntnissen über biologische Prozesse und zur Entwicklung von biomimetischen Synthesemethoden führen .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H45F6NO6S/c51-49(52,53)40-23-21-39(22-24-40)34-64-48(57-42-27-25-41(26-28-42)50(54,55)56)63-47-46(61-32-38-19-11-4-12-20-38)45(60-31-37-17-9-3-10-18-37)44(59-30-36-15-7-2-8-16-36)43(62-47)33-58-29-35-13-5-1-6-14-35/h1-28,43-47H,29-34H2/t43-,44-,45+,46-,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIPCBRVKJJXQX-ZTQXLAMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H45F6NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458600 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468095-63-8 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















